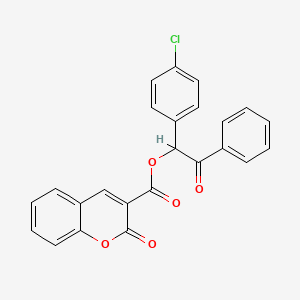![molecular formula C19H27N3O3 B10883151 (4Z)-2-(4-methoxyphenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10883151.png)
(4Z)-2-(4-methoxyphenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-METHOXYPHENYL)-4-{(Z)-1-[(3-METHOXYPROPYL)AMINO]ETHYLIDENE}-3-PROPYL-1H-PYRAZOL-5-ONE is a synthetic compound characterized by its complex structure, which includes a pyrazolone core substituted with methoxyphenyl and methoxypropylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-METHOXYPHENYL)-4-{(Z)-1-[(3-METHOXYPROPYL)AMINO]ETHYLIDENE}-3-PROPYL-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazolone Core: This can be achieved through the reaction of a hydrazine derivative with an appropriate β-keto ester under acidic or basic conditions.
Substitution Reactions:
Condensation Reactions: The final step involves the condensation of the intermediate compounds to form the desired pyrazolone derivative, often under reflux conditions with suitable catalysts.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Solvents: Use of specific catalysts to enhance reaction rates and selectivity, and solvents that facilitate the purification process.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-METHOXYPHENYL)-4-{(Z)-1-[(3-METHOXYPROPYL)AMINO]ETHYLIDENE}-3-PROPYL-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the pyrazolone core.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, or other electrophiles for nucleophilic substitution.
Major Products: The major products depend on the specific reactions but can include various substituted pyrazolones, amines, and hydroxyl derivatives.
Chemistry:
Catalysis: Used as ligands or catalysts in organic synthesis.
Material Science:
Biology and Medicine:
Pharmacology: Investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.
Biological Probes: Used in research to study biological pathways and mechanisms.
Industry:
Dyes and Pigments: Potential use in the synthesis of dyes and pigments due to its chromophoric properties.
Agriculture: Investigated for potential use as agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-4-{(Z)-1-[(3-METHOXYPROPYL)AMINO]ETHYLIDENE}-3-PROPYL-1H-PYRAZOL-5-ONE involves interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
1-(4-METHOXYPHENYL)-3-PROPYL-1H-PYRAZOL-5-ONE: Lacks the methoxypropylamino group.
4-(4-METHOXYPHENYL)-3-PROPYL-1H-PYRAZOL-5-ONE: Different substitution pattern on the pyrazolone core.
Uniqueness: 1-(4-METHOXYPHENYL)-4-{(Z)-1-[(3-METHOXYPROPYL)AMINO]ETHYLIDENE}-3-PROPYL-1H-PYRAZOL-5-ONE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of 1-(4-METHOXYPHENYL)-4-{(Z)-1-[(3-METHOXYPROPYL)AMINO]ETHYLIDENE}-3-PROPYL-1H-PYRAZOL-5-ONE, covering its synthesis, reactions, applications, and mechanisms of action
Properties
Molecular Formula |
C19H27N3O3 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-[N-(3-methoxypropyl)-C-methylcarbonimidoyl]-5-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H27N3O3/c1-5-7-17-18(14(2)20-12-6-13-24-3)19(23)22(21-17)15-8-10-16(25-4)11-9-15/h8-11,21H,5-7,12-13H2,1-4H3 |
InChI Key |
BVJJFEZWMHGONB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NCCCOC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phenol](/img/structure/B10883069.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine](/img/structure/B10883075.png)
![2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B10883083.png)


![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-({[(E)-phenylmethylidene]amino}oxy)acetamide](/img/structure/B10883093.png)


![2-(Biphenyl-4-yloxy)-1-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethanone](/img/structure/B10883108.png)
![2-[5-(ethoxymethyl)-4-imino-2-methylpyrimidin-1(4H)-yl]-1-phenylethanone](/img/structure/B10883113.png)
![2-Cyano-4-{4-[4-(3,4-dicyanophenoxy)benzoyl]phenoxy}phenyl cyanide](/img/structure/B10883127.png)
![methyl [(4Z)-1-(4-methoxyphenyl)-4-{1-[(4-methoxyphenyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10883134.png)
![methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-[1-(propylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10883153.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10883155.png)
